7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including methoxy, fluorophenyl, and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and a suitable halogenated intermediate.
Construction of the thiazolopyridine ring: This could be synthesized via a cyclization reaction involving a thioamide and a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions could occur at the benzodioxole or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The presence of the fluorophenyl group in the compound of interest may confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H17FN2O5S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H17FN2O5S/c1-26-14-7-12(18(27-2)20-19(14)28-9-29-20)13-8-15(25)23-17-16(24-30-21(13)17)10-3-5-11(22)6-4-10/h3-7,13H,8-9H2,1-2H3,(H,23,25) |
InChI Key |
DJQORGBVQGHHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3SN=C4C5=CC=C(C=C5)F)OC)OCO2 |
Origin of Product |
United States |
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